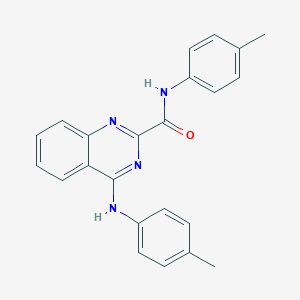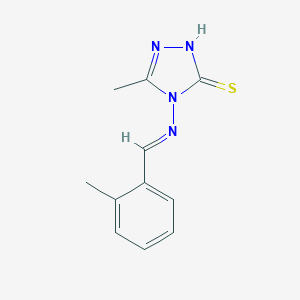
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, commonly known as IBMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. It is a heterocyclic compound that contains both benzimidazole and sulfonamide moieties, which are known to possess various pharmacological properties.
作用機序
The exact mechanism of action of IBMS is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase, which are involved in cancer cell proliferation and survival. Additionally, IBMS has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Moreover, IBMS has been found to inhibit the activity of various inflammatory mediators, such as NF-κB and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IBMS has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
実験室実験の利点と制限
One of the major advantages of IBMS is its potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, IBMS has been found to possess anti-inflammatory, antibacterial, and antifungal activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of IBMS is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on IBMS, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of IBMS in vivo.
合成法
The synthesis of IBMS can be achieved through a multistep process that involves the reaction of 4-iodoaniline with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The final product is obtained in good yield and high purity.
科学的研究の応用
IBMS has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, IBMS has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
特性
製品名 |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
|---|---|
分子式 |
C13H10IN3O3S |
分子量 |
415.21 g/mol |
IUPAC名 |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C13H10IN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |
InChIキー |
WISABQMMYURREW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
正規SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)